molecular formula C15H23ClN2O4 B5415809 2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5415809
M. Wt: 330.81 g/mol
InChI Key: OEDNVVXKVCBZJO-UHFFFAOYSA-N
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Description

2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a methoxy group, an oxolan-2-ylmethylamino group, and a phenoxyacetamide moiety.

Properties

IUPAC Name

2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-19-13-6-2-4-11(15(13)21-10-14(16)18)8-17-9-12-5-3-7-20-12;/h2,4,6,12,17H,3,5,7-10H2,1H3,(H2,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDNVVXKVCBZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenol with acetic anhydride to form the acetamide derivative. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control can help ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenol
  • 2-Chloro-6-methoxy-4-[(3-pyridinylmethyl)amino]methylphenoxyacetamide

Uniqueness

Compared to similar compounds, 2-[2-Methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride exhibits unique properties due to the presence of the oxolan-2-ylmethylamino group, which may enhance its reactivity and biological activity.

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